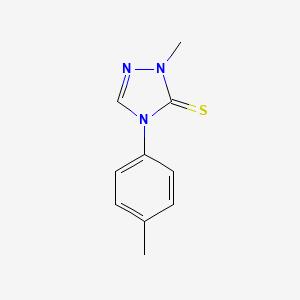
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MTT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. MTT has been found to possess several unique properties that make it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Intestinal Permeation Enhancement
The compound has been studied for its potential as an intestinal permeation enhancer . This application is crucial for the oral administration of macromolecular therapeutics, which often suffer from poor absorption across the intestinal epithelium. Derivatives of this compound, such as 1-methyl-4-phenylpiperazine, have shown to enhance transepithelial transport with minimal cytotoxicity, making them promising candidates for improving drug delivery .
Antiparasitic Activity
Another significant application is in the field of antiparasitic drug development . Derivatives of the compound have been synthesized and tested against various parasites. For instance, 5-aryl-1-methyl-4-nitroimidazoles, a related class of compounds, have demonstrated potent lethal activity against pathogens like Entamoeba histolytica and Giardia intestinalis, indicating the potential of these derivatives in treating parasitic infections .
Pharmacological Potential
The pharmacological properties of derivatives of this compound have been explored, particularly their calcium channel blocking activity . This is important for the treatment of diseases associated with calcium dysregulation. The research into these properties is essential for identifying new therapeutic applications.
Molecular Docking and Biological Evaluation
Molecular docking studies have been conducted with derivatives to understand their interaction with biological targets. These studies are crucial for the drug discovery process , providing insights into the binding affinities and modes of interaction, which guide the design of more potent and selective therapeutic agents.
Chemical Transformations
The compound and its derivatives undergo various chemical transformations that are key to understanding their reactivity. These transformations are vital for the development of new synthetic methodologies and the production of novel compounds with potential applications in drug development.
Synthesis and Characterization
Efficient synthesis methods for novel derivatives incorporating sulfonyl groups have been developed. These methods allow for the exploration of the chemical and physical properties of these compounds and their potential applications in various fields of chemistry and pharmacology.
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXQIHVLMGGFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


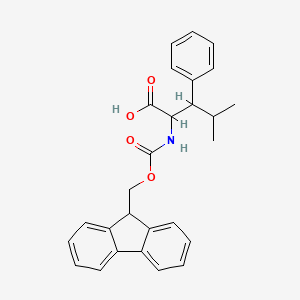
![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)
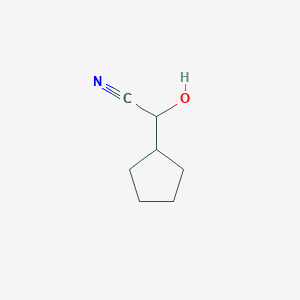
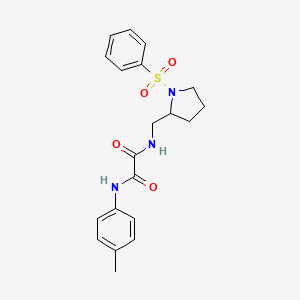
![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)


![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)
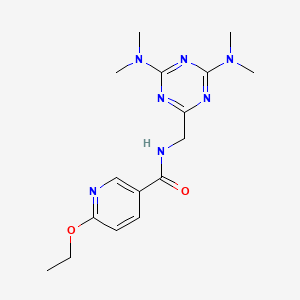

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B2563205.png)
